molecular formula C16H17ClN2 B1415375 3-Chloro-6-(4-cyclohexylphenyl)pyridazine CAS No. 1105194-74-8

3-Chloro-6-(4-cyclohexylphenyl)pyridazine

Cat. No.: B1415375
CAS No.: 1105194-74-8
M. Wt: 272.77 g/mol
InChI Key: HBLIXOTYNHMYNO-UHFFFAOYSA-N
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Description

3-Chloro-6-(4-cyclohexylphenyl)pyridazine is a pyridazine derivative characterized by a chlorine atom at position 3 and a 4-cyclohexylphenyl group at position 4. Pyridazine scaffolds are widely explored in medicinal chemistry due to their versatility in forming hydrogen bonds and π-π interactions, which enhance binding to biological targets . The cyclohexylphenyl substituent likely enhances lipophilicity, influencing membrane permeability and metabolic stability compared to smaller substituents.

Properties

IUPAC Name

3-chloro-6-(4-cyclohexylphenyl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2/c17-16-11-10-15(18-19-16)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h6-12H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBLIXOTYNHMYNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)C3=NN=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-(4-cyclohexylphenyl)pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-cyclohexylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with a chlorinating agent such as phosphorus oxychloride (POCl3) to yield the desired pyridazine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-(4-cyclohexylphenyl)pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazines, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

3-Chloro-6-(4-cyclohexylphenyl)pyridazine has several scientific research applications:

    Medicinal Chemistry: It serves as a scaffold for the development of new drugs

Biological Activity

3-Chloro-6-(4-cyclohexylphenyl)pyridazine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Overview of this compound

This compound belongs to the pyridazine family, which is known for diverse pharmacological activities. Pyridazines are often utilized in drug development due to their ability to interact with various biological targets. The specific structure of this compound allows it to participate in numerous chemical reactions, making it a promising scaffold for further modifications and applications in medicinal chemistry.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. It has been investigated for its potential to inhibit the growth of various bacteria and fungi. Such properties are crucial in the development of new antimicrobial agents, especially in the face of rising antibiotic resistance.

Anticancer Potential

The compound has also been explored for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. Specific pathways affected include those related to enzyme inhibition and receptor binding, which are critical in cancer progression.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound can bind to active or allosteric sites on enzymes, leading to modulation of their activity. This is particularly relevant in the context of cancer and infectious diseases where enzyme pathways are often disrupted.
  • Receptor Interaction : It may interact with receptor proteins, altering their conformation and affecting downstream signaling pathways. This interaction can influence various physiological processes, including inflammation and cell growth.

Table 1: Summary of Biological Activities

Activity Description Reference
AntimicrobialInhibits growth of bacteria and fungi
AnticancerInduces apoptosis and inhibits cancer cell proliferation
Enzyme InhibitionModulates enzyme activity through binding interactions
Receptor BindingAlters receptor conformation affecting signal transduction

Case Study: Anticancer Activity

In a study examining the anticancer potential of this compound, researchers found that treatment with this compound led to a significant reduction in cell viability in several cancer cell lines. The mechanism was linked to the induction of apoptosis as evidenced by increased levels of activated caspases and changes in mitochondrial membrane potential. These findings highlight the compound's potential as a lead structure for developing novel anticancer therapies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Aryl-Substituted Pyridazines

3-Chloro-6-(4-methylphenyl)pyridazine
  • Synthesis : Prepared via refluxing 3,6-dichloropyridazine with POCl₃, yielding 20% with m.p. 222–224°C.
  • Activity : Demonstrates potent analgesic and anti-inflammatory effects comparable to reference drugs, acting through peripheral and central mechanisms.
3-Chloro-6-(4-chlorobenzyl)pyridazine
  • Comparison : The chlorobenzyl group introduces electron-withdrawing effects, possibly enhancing electrophilic reactivity but increasing toxicity risks compared to the electron-rich cyclohexylphenyl group.

Piperazine-Substituted Pyridazines

3-Chloro-6-[4-(4-chlorophenyl)piperazin-1-yl]pyridazine
  • Synthesis: Nucleophilic substitution of 3,6-dichloropyridazine with 4-chlorophenylpiperazine in ethanol.
  • Activity : Designed as acetylcholinesterase (AChE) inhibitors, targeting neurodegenerative diseases.
  • Comparison : The piperazine ring introduces basicity and hydrogen-bonding capacity, which may improve CNS penetration compared to the neutral cyclohexylphenyl group.
3-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyridazine
  • Synthesis: Refluxed in ethanol with (2-fluorophenyl)piperazine, followed by recrystallization.
  • Properties : Bioavailability studies (e.g., radar plots) suggest moderate absorption.

Hydrazine and Heterocyclic Derivatives

3-Chloro-6-(2-(4-nitrobenzylidene)hydrazinyl)pyridazine
  • Synthesis : Condensation with 4-nitrobenzaldehyde, yielding 52% with m.p. 277–279°C.
  • Activity : Exhibits antifungal and antibacterial properties.
  • Comparison : The hydrazine linker and nitro group increase polarity, likely reducing cell permeability relative to the lipophilic cyclohexylphenyl substituent.
Pyrazolo[3,4-c]pyridazine Derivatives
  • Synthesis : Cyclization of ethyl 3-chloro-6-(4-chlorophenyl)pyridazine-4-carboxylate with hydrazines.
  • Activity : Modulates CNS activity, though specific targets are unconfirmed.
  • Comparison : The fused pyrazole ring creates a planar structure, contrasting with the steric hindrance of the cyclohexylphenyl group.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight LogP (Predicted) Key Substituent Effects
3-Chloro-6-(4-cyclohexylphenyl)pyridazine 299.8 ~4.5 High lipophilicity, slow metabolism
3-Chloro-6-(4-methylphenyl)pyridazine 204.7 ~2.8 Moderate solubility, rapid clearance
3-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyridazine 333.8 ~3.2 Balanced solubility, CNS penetration

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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